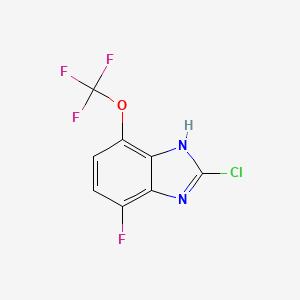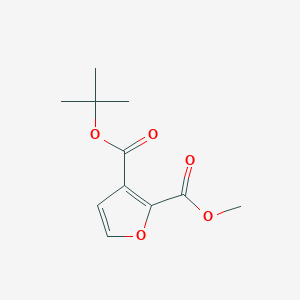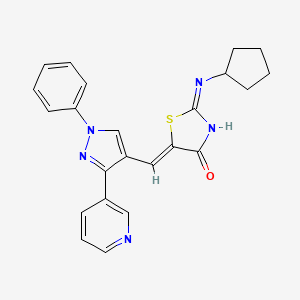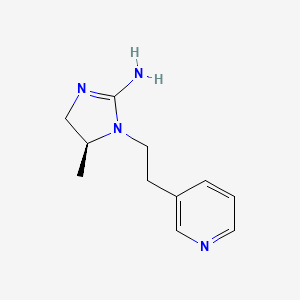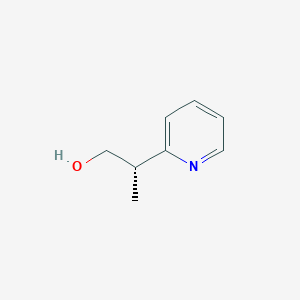
(S)-2-(pyridin-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(pyridin-2-yl)propan-1-ol is a chiral alcohol with a pyridine ring attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(pyridin-2-yl)propan-1-ol typically involves the enantioselective reduction of 2-(pyridin-2-yl)propan-1-one. One common method is the asymmetric transfer hydrogenation using a chiral catalyst. The reaction conditions often include a hydrogen donor such as isopropanol and a chiral ruthenium or rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high enantiomeric purity.
化学反応の分析
Types of Reactions
(S)-2-(pyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-(pyridin-2-yl)propan-1-one.
Reduction: The compound can be reduced to form the corresponding alkane, 2-(pyridin-2-yl)propane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: 2-(pyridin-2-yl)propan-1-one
Reduction: 2-(pyridin-2-yl)propane
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
(S)-2-(pyridin-2-yl)propan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the preparation of functional materials, such as ligands for metal complexes.
作用機序
The mechanism of action of (S)-2-(pyridin-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the chiral center can provide enantioselectivity in binding.
類似化合物との比較
Similar Compounds
®-2-(pyridin-2-yl)propan-1-ol: The enantiomer of (S)-2-(pyridin-2-yl)propan-1-ol with similar chemical properties but different biological activity.
2-(pyridin-2-yl)ethanol: A related compound with a shorter carbon chain.
2-(pyridin-2-yl)propan-1-one: The oxidized form of this compound.
Uniqueness
This compound is unique due to its chiral nature, which can impart enantioselectivity in chemical reactions and biological interactions. This property makes it valuable in asymmetric synthesis and drug development.
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
(2S)-2-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H11NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1 |
InChIキー |
OXZXELXVPQSDGR-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CO)C1=CC=CC=N1 |
正規SMILES |
CC(CO)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


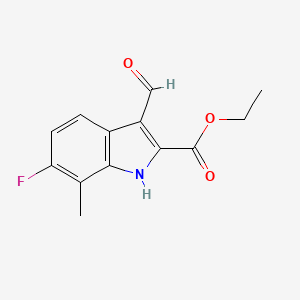
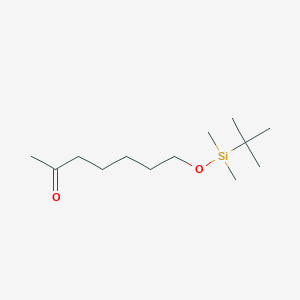


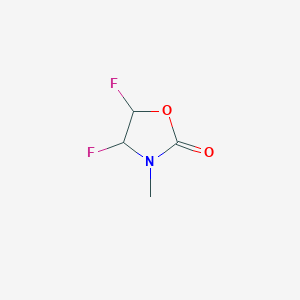
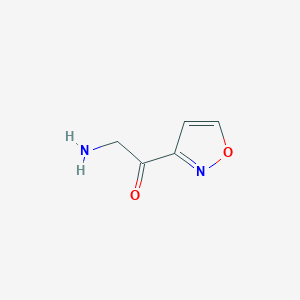
![7-Bromofuro[3,4-c]pyridine-1,3-dione](/img/structure/B12839159.png)
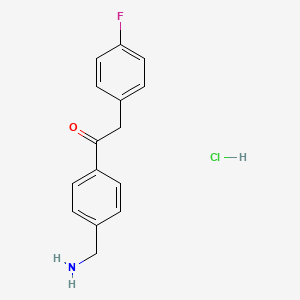

![2-(Benzyl(methyl)amino)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12839179.png)
